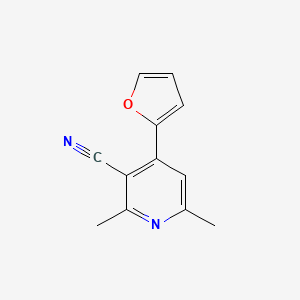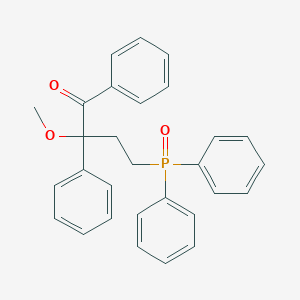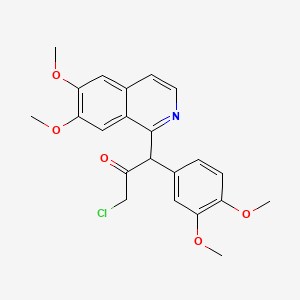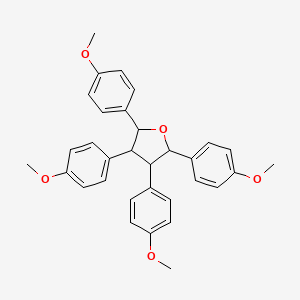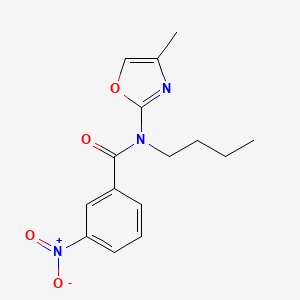
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butyl group, a methyloxazole ring, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butylamine and 4-methyloxazole. The process can be summarized in the following steps:
Formation of 3-nitrobenzoyl chloride: 3-nitrobenzoic acid is reacted with thionyl chloride to form 3-nitrobenzoyl chloride.
Amidation: The 3-nitrobenzoyl chloride is then reacted with butylamine to form N-butyl-3-nitrobenzamide.
Coupling with 4-methyloxazole: Finally, the N-butyl-3-nitrobenzamide is coupled with 4-methyloxazole under appropriate conditions to yield N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-Butyl-N-(4-methyloxazol-2-yl)-3-aminobenzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide
- N-Butyl-N-(4-methyloxazol-2-yl)heptanamide
- N-Butyl-N-(4-methyloxazol-2-yl)thiourea
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the butyl group, methyloxazole ring, and nitrobenzamide moiety makes it a versatile compound for various applications.
特性
CAS番号 |
57068-40-3 |
|---|---|
分子式 |
C15H17N3O4 |
分子量 |
303.31 g/mol |
IUPAC名 |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-4-8-17(15-16-11(2)10-22-15)14(19)12-6-5-7-13(9-12)18(20)21/h5-7,9-10H,3-4,8H2,1-2H3 |
InChIキー |
GKAWQZKJBLWFEX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


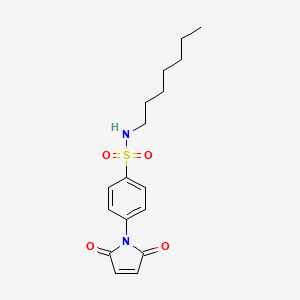
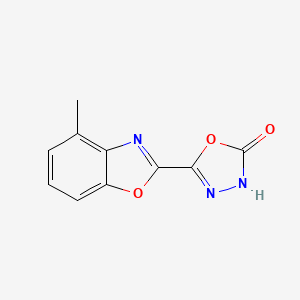
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
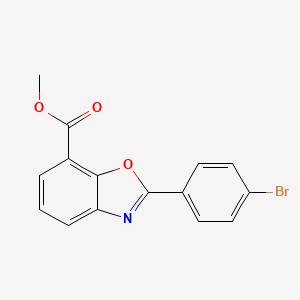
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
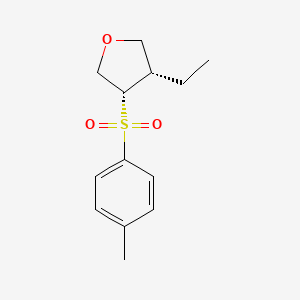

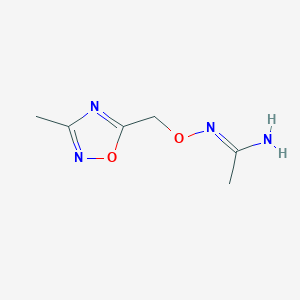
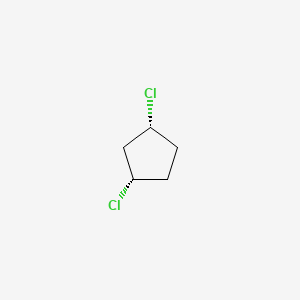
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
